4-Anilino-2-(3,5-dimethylbenzyl)-3-methyl-4-oxobutanoic acid
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Overview
Description
4-Anilino-2-(3,5-dimethylbenzyl)-3-methyl-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aniline group, a dimethylbenzyl group, and a butanoic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-(3,5-dimethylbenzyl)-3-methyl-4-oxobutanoic acid typically involves a multi-step process that includes the following key steps:
Formation of the Aniline Derivative: The synthesis begins with the preparation of the aniline derivative. This can be achieved by reacting aniline with appropriate reagents to introduce the desired substituents on the benzene ring.
Introduction of the Dimethylbenzyl Group: The next step involves the introduction of the 3,5-dimethylbenzyl group. This can be accomplished through a Friedel-Crafts alkylation reaction, where the aniline derivative is reacted with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety. This can be achieved by reacting the intermediate product with appropriate reagents to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions and the use of large-scale reactors. The process may include continuous flow reactions, automated control systems, and purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-2-(3,5-dimethylbenzyl)-3-methyl-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-Anilino-2-(3,5-dimethylbenzyl)-3-methyl-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Anilino-2-(3,5-dimethylbenzyl)-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Anilino-2-(3,5-dimethylbenzyl)-3-methyl-4-oxopentanoic acid: This compound has a similar structure but with an additional carbon atom in the butanoic acid moiety.
4-Anilino-2-(3,5-dimethylbenzyl)-3-methyl-4-oxobutanoic acid ethyl ester: This ester derivative has similar chemical properties but different reactivity due to the presence of the ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research and industrial applications, as it can serve as a versatile building block for the synthesis of more complex molecules and materials.
Properties
Molecular Formula |
C20H23NO3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-anilino-2-[(3,5-dimethylphenyl)methyl]-3-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C20H23NO3/c1-13-9-14(2)11-16(10-13)12-18(20(23)24)15(3)19(22)21-17-7-5-4-6-8-17/h4-11,15,18H,12H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
ANBMXTJXOBLPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(C)C(=O)NC2=CC=CC=C2)C(=O)O)C |
Origin of Product |
United States |
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